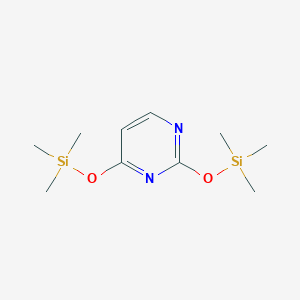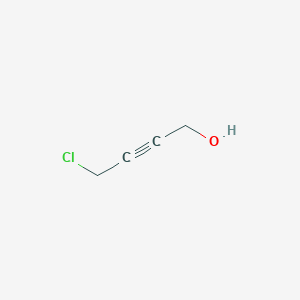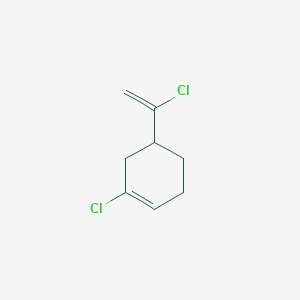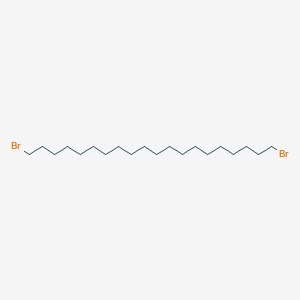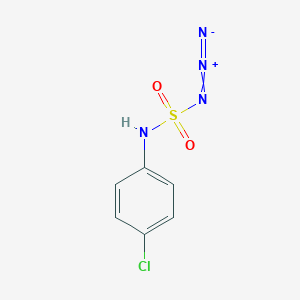
(p-Chlorophenyl)sulfamoyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(p-Chlorophenyl)sulfamoyl azide is a compound that belongs to the family of sulfonamides. It is a white crystalline powder that is used in various scientific research applications. It is a highly reactive compound and can be synthesized through different methods.
Mecanismo De Acción
The mechanism of action of (p-Chlorophenyl)sulfamoyl azide is not well understood. However, it is believed that it acts as a nucleophile and reacts with various functional groups, such as carboxylic acids, alcohols, and amines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (p-Chlorophenyl)sulfamoyl azide are not well studied. However, it is known to be highly reactive and can cause damage to cells and tissues. It is also known to have toxic effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(p-Chlorophenyl)sulfamoyl azide has several advantages in lab experiments. It is a highly reactive compound and can be used as a reagent in the synthesis of various compounds. It is also a cross-linking agent and can be used in the preparation of polymeric materials. However, it has several limitations as well. It is highly toxic and can cause damage to cells and tissues. It is also a highly explosive compound and should be handled with extreme care.
Direcciones Futuras
There are several future directions related to (p-Chlorophenyl)sulfamoyl azide. One of the future directions is the development of new synthetic methods for the preparation of (p-Chlorophenyl)sulfamoyl azide. Another direction is the study of the mechanism of action and the biochemical and physiological effects of (p-Chlorophenyl)sulfamoyl azide. The development of new applications of (p-Chlorophenyl)sulfamoyl azide in the field of medicinal chemistry is also a future direction.
Métodos De Síntesis
(p-Chlorophenyl)sulfamoyl azide can be synthesized through different methods. One of the commonly used methods is the reaction of p-chloroaniline with chlorosulfonic acid to form p-chlorobenzenesulfonic acid, which then reacts with sodium azide to form (p-Chlorophenyl)sulfamoyl azide. Another method involves the reaction of p-chloroaniline with sulfuric acid to form p-chlorobenzenesulfonic acid, which then reacts with sodium azide to form (p-Chlorophenyl)sulfamoyl azide.
Aplicaciones Científicas De Investigación
(p-Chlorophenyl)sulfamoyl azide is used in various scientific research applications. It is used as a reagent in the synthesis of various compounds. It is also used as a cross-linking agent in the preparation of polymeric materials. It is used in the preparation of sulfamoyl azide derivatives, which have potential applications in the field of medicinal chemistry.
Propiedades
Número CAS |
13479-10-2 |
|---|---|
Nombre del producto |
(p-Chlorophenyl)sulfamoyl azide |
Fórmula molecular |
C6H5ClN4O2S |
Peso molecular |
232.65 g/mol |
Nombre IUPAC |
1-(azidosulfonylamino)-4-chlorobenzene |
InChI |
InChI=1S/C6H5ClN4O2S/c7-5-1-3-6(4-2-5)9-14(12,13)11-10-8/h1-4,9H |
Clave InChI |
JXGRRTIYDSQVJR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NS(=O)(=O)N=[N+]=[N-])Cl |
SMILES canónico |
C1=CC(=CC=C1NS(=O)(=O)N=[N+]=[N-])Cl |
Otros números CAS |
13479-10-2 |
Sinónimos |
(p-Chlorophenyl)sulfamoyl azide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




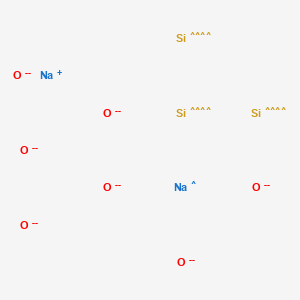
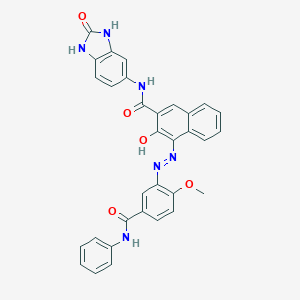
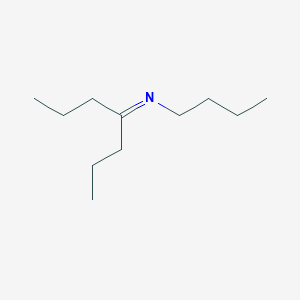
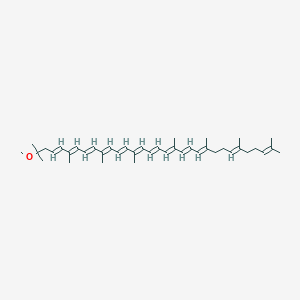
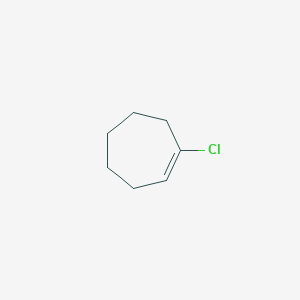

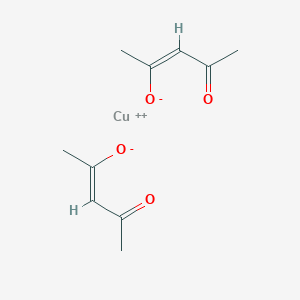
![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-, trisodium salt](/img/structure/B75928.png)

